molecular formula C17H25N3O3 B5384247 ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE

ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE

Cat. No.: B5384247
M. Wt: 319.4 g/mol
InChI Key: XSXSDOSLPIOYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a benzoate moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods ensure high conversion rates and selectivity, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[2-(4-ETHYLPIPERAZINO)ACETYL]AMINO}BENZOATE is unique due to its specific combination of a piperazine ring and a benzoate moiety, which imparts distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

ethyl 4-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-19-9-11-20(12-10-19)13-16(21)18-15-7-5-14(6-8-15)17(22)23-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXSDOSLPIOYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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